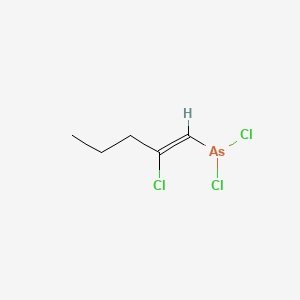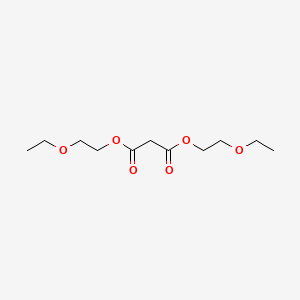
Bis(2-ethoxyethyl) Propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethoxyethyl) propanedioate is an organic compound with the chemical formula C_11H_20O_6. It is a diester derived from propanedioic acid (malonic acid) and 2-ethoxyethanol. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethoxyethyl) propanedioate typically involves the esterification of propanedioic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Reactants: Propanedioic acid and 2-ethoxyethanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethoxyethyl) propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield propanedioic acid and 2-ethoxyethanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Propanedioic acid and 2-ethoxyethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Bis(2-ethoxyethyl) propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds.
Polymer Chemistry: It serves as a monomer or comonomer in the production of specialized polymers.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of bis(2-ethoxyethyl) propanedioate depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In polymer chemistry, it participates in polymerization reactions to form long-chain polymers. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another diester used as a plasticizer.
Diethyl malonate: A similar ester derived from malonic acid and ethanol.
Dimethyl malonate: An ester of malonic acid with methanol.
Uniqueness
Bis(2-ethoxyethyl) propanedioate is unique due to its specific ester groups, which impart distinct chemical properties. Its ethoxyethyl groups provide different solubility and reactivity compared to other esters like diethyl malonate or dimethyl malonate. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Propiedades
Número CAS |
64617-98-7 |
|---|---|
Fórmula molecular |
C11H20O6 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
bis(2-ethoxyethyl) propanedioate |
InChI |
InChI=1S/C11H20O6/c1-3-14-5-7-16-10(12)9-11(13)17-8-6-15-4-2/h3-9H2,1-2H3 |
Clave InChI |
YZXHTAXOIQKKGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)CC(=O)OCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


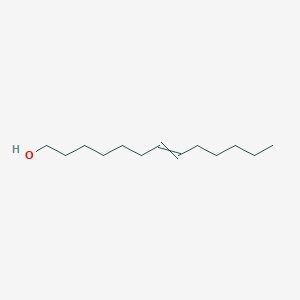
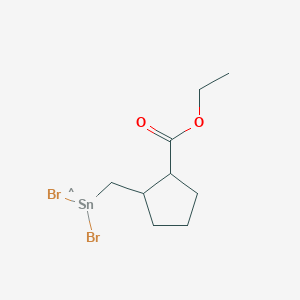
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
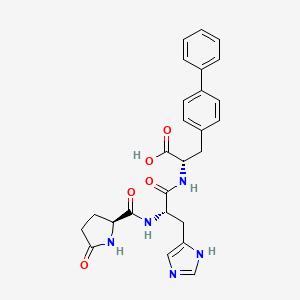
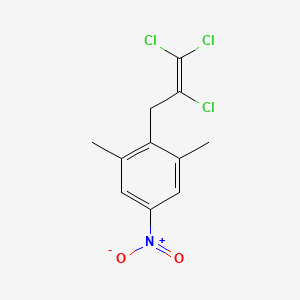
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
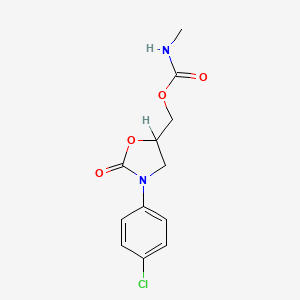
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
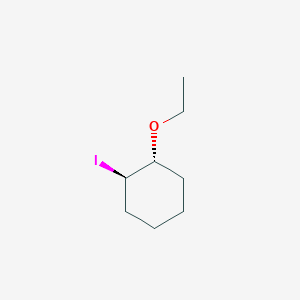
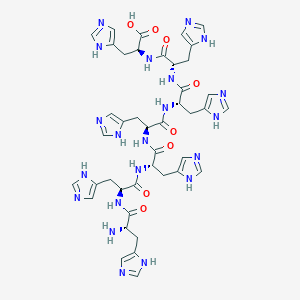
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
